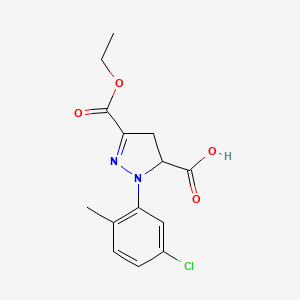

1-(5-Chloro-2-methylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound 1-(5-Chloro-2-methylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is 310.0720347 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(5-Chloro-2-methylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-methylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-chloro-2-methylphenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O4/c1-3-21-14(20)10-7-12(13(18)19)17(16-10)11-6-9(15)5-4-8(11)2/h4-6,12H,3,7H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJQEKXYRGOXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=C(C=CC(=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Chloro-2-methylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of pyrazole derivatives often involves the reaction of hydrazine with various carbonyl compounds. The specific compound can be synthesized through a multi-step reaction involving ethyl cyanoacetate and substituted phenyl hydrazines, followed by cyclization and subsequent functional group modifications.

Biological Activity Overview

The biological activity of 1-(5-Chloro-2-methylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been evaluated across various studies, highlighting its potential as an anticancer agent, anti-inflammatory compound, and antibacterial agent.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has shown efficacy against multiple cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 12.5 |

| Liver Cancer | HepG2 | 15.0 |

| Lung Cancer | NCI-H460 | 10.0 |

| Colorectal Cancer | HCT116 | 18.0 |

Studies suggest that the mechanism of action involves the inhibition of key enzymes involved in tumor growth, such as topoisomerase II and EGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in diseases characterized by inflammation .

Antibacterial Activity

In addition to its anticancer and anti-inflammatory effects, this pyrazole derivative has demonstrated antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MIC) for common pathogens are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound could serve as a lead structure for developing new antibacterial agents .

Case Studies

- Case Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics explored the effects of this compound on MDA-MB-231 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

- Case Study on Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties in a murine model of arthritis. The administration of the compound resulted in reduced swelling and inflammatory markers compared to controls .

- Case Study on Antibacterial Efficacy : In a clinical trial evaluating its antibacterial properties, patients with bacterial infections treated with this compound showed improved outcomes compared to those receiving standard antibiotic therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(5-Chloro-2-methylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example:

Cyclocondensation : Reacting hydrazine derivatives with β-ketoesters under reflux conditions in ethanol to form the dihydropyrazole core .

Substituent Introduction : Introducing the 5-chloro-2-methylphenyl group via nucleophilic substitution or Suzuki coupling (using Pd catalysts and aryl boronic acids) .

Esterification : Ethoxycarbonyl groups are introduced using ethyl chloroformate in the presence of a base like triethylamine .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement. Single crystals are grown via slow evaporation (solvent: DCM/hexane). Hydrogen bonding and dihedral angles between the pyrazole ring and substituents are analyzed to confirm stereochemistry .

- Spectroscopic Validation : Confirm via H/C NMR (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) and IR (C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, ethoxycarbonyl groups) influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid ).

- Chloro Group : Enhances lipophilicity and target binding (e.g., enzyme inhibition via halogen bonding).

- Ethoxycarbonyl : Modulates solubility and metabolic stability.

- Experimental Design : Test analogs in enzyme inhibition assays (e.g., COX-2) with IC measurements. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. How can contradictory bioactivity data between similar pyrazole derivatives be resolved?

- Methodological Answer :

- Data Triangulation : Re-evaluate assay conditions (e.g., pH, solvent DMSO%).

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .

- Crystallographic Comparison : Overlay crystal structures to identify steric/electronic differences impacting target interactions .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Methodological Answer :

- Catalyst Optimization : Replace Pd(PPh) with Pd(OAc)/XPhos for Suzuki coupling (reduces palladium leaching) .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction endpoints.

- Crystallization Engineering : Optimize anti-solvent addition (e.g., hexane) to enhance crystal purity .

Comparative Analysis

Q. How does this compound compare to 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid in reactivity?

- Methodological Answer :

- Electrophilic Substitution : The 5-chloro-2-methylphenyl group increases steric hindrance, reducing nitration rates compared to 3-(4-ethoxyphenyl) analogs.

- Acid-Base Behavior : The dihydropyrazole ring in the target compound exhibits weaker acidity (pKa ~4.5) vs. non-dihydro analogs (pKa ~3.8) due to reduced conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.